3-(Methylamino)propanoic acid
CAS No.: 2679-14-3
Cat. No.: VC20760613
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2679-14-3 |
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Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | 3-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) |
Standard InChI Key | VDIPNVCWMXZNFY-UHFFFAOYSA-N |
SMILES | CNCCC(=O)O |
Canonical SMILES | C[NH2+]CCC(=O)[O-] |
Chemical Identity and Nomenclature
3-(Methylamino)propanoic acid is identified by the CAS registry number 2679-14-3 and has a molecular formula of C4H9NO2 . This compound is known by several synonyms including N-Methyl-beta-aminopropionic acid, N-Methyl-beta-alanine, and 3-(Methylamino)propionic acid . The IUPAC name for this compound is 3-(methylamino)propanoic acid. Its standard chemical identifiers include:
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Standard InChI: InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
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Standard InChIKey: VDIPNVCWMXZNFY-UHFFFAOYSA-N
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SMILES notation: CNCCC(=O)O
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Canonical SMILES: C[NH2+]CCC(=O)[O-]
This compound is structurally related to beta-alanine but includes a methyl group attached to the amino nitrogen, creating a secondary amine rather than a primary amine.
Physical and Chemical Properties
3-(Methylamino)propanoic acid possesses a range of physical and chemical properties that are important for its identification, handling, and application in research settings. These properties are comprehensively detailed in the following table:
The physical properties indicate that 3-(Methylamino)propanoic acid is a stable compound under standard laboratory conditions. Its relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding capabilities of both the carboxylic acid and amino groups . The LogP value of 0.07140 indicates that the compound has nearly equal affinity for both lipid and aqueous phases, suggesting moderate water solubility .
Structural Characteristics
3-(Methylamino)propanoic acid features a three-carbon propanoic acid backbone with a methylamino group attached to the carbon at position 3 (the beta position relative to the carboxylic acid group). This structure gives the compound several key functional characteristics:
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A carboxylic acid group (-COOH) at one end, which can participate in acid-base reactions and form salts or esters
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A secondary amine (-NHCH3) at the other end, which can participate in various reactions including nucleophilic substitution and can be protonated at physiological pH
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A flexible carbon chain linking these functional groups, allowing for conformational adaptability
The presence of both acidic (carboxylic acid) and basic (amine) functional groups makes 3-(Methylamino)propanoic acid an amphoteric compound, capable of acting as either an acid or a base depending on the pH of the environment .
Forms and Derivatives
3-(Methylamino)propanoic acid exists in multiple forms, including its free acid form and as various salts:
Hydrochloride Salt
The hydrochloride salt of 3-(Methylamino)propanoic acid (CAS 65845-56-9) has distinct properties from the free acid form:
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Molecular Formula: C4H9NO2·HCl
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Molecular Weight: 139.582 g/mol
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Melting Point: 89-92°C (in methanol, diethyl ether)
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Recommended Storage: Sealed in dry conditions at room temperature
The hydrochloride salt form is often preferred in laboratory and pharmaceutical applications due to its improved stability and solubility characteristics compared to the free acid form .
Other Derivatives
Various derivatives of 3-(Methylamino)propanoic acid have been synthesized for specific research and pharmaceutical applications. These derivatives typically involve modifications to either the carboxylic acid group or the amine group, creating compounds with altered pharmacokinetic properties or biological activities .
Synthesis Methods
While the search results provide limited information on the specific synthesis methods for 3-(Methylamino)propanoic acid, partial information suggests approaches to producing N-methyl-beta-alanine derivatives:
The synthesis of the hydrochloride salt form likely involves the reaction of the free acid with hydrochloric acid under controlled conditions to yield 3-(Methylamino)propanoic acid hydrochloride .
Research Applications
3-(Methylamino)propanoic acid has potential applications in various research fields:
Pharmaceutical Research
As a building block in medicinal chemistry, 3-(Methylamino)propanoic acid can serve as a precursor for the synthesis of more complex molecules with potential therapeutic properties . The presence of both amine and carboxylic acid functional groups provides multiple points for chemical modification, making it valuable in pharmaceutical research and development.
Biochemical Studies
The compound may serve as a useful tool in biochemical studies investigating amino acid metabolism, particularly in pathways involving beta-amino acids.
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